N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring substituted with a 5-bromothiophene group. The benzothiazole-6-carboxamide moiety is a critical pharmacophore in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3OS3/c16-13-4-3-11(23-13)10-6-21-15(18-10)19-14(20)8-1-2-9-12(5-8)22-7-17-9/h1-7H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGZJVCCZVHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features multiple heterocyclic rings, including:
- Benzothiazole : A fused ring system that enhances biological activity.
- Thiazole : Contributes to the compound's reactivity and interaction with biological targets.
- Bromothiophene : The presence of bromine enhances electronic properties, potentially increasing bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Interacting with receptor sites to alter signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Some studies suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound may demonstrate bactericidal effects against certain pathogens.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage.
Anticancer Activity
A study evaluated the anticancer properties of related benzothiazole derivatives. Compound 3e exhibited significant inhibitory activity against the hMAO-B enzyme with an IC50 value of 0.060 µM, indicating potential as an anticancer agent due to selective targeting of cancer-related pathways .
Antimicrobial Properties
Another investigation focused on the interactions of benzothiazole derivatives with bacterial strains. The results indicated that modifications in the structure could enhance antimicrobial efficacy while reducing cytotoxicity in human cell lines .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-Benzothiazole | Contains a benzothiazole core | Antimicrobial activity |
| 5-Bromo-Thiophene | Similar thiophene structure | Potentially enhances electronic properties |
| Thiazolyl Amides | Contains thiazole and amide groups | Neuroprotective effects |
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Overview:
Benzothiazole derivatives, including N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of biological activities that make them promising candidates in cancer therapy.
Mechanism of Action:
The anticancer efficacy of benzothiazole derivatives is attributed to their ability to inhibit key enzymes and receptors involved in tumor growth and metastasis. In particular, they have shown effectiveness against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies indicate that benzothiazole derivatives can inhibit carbonic anhydrase (CA), which is crucial for tumor-associated metabolic processes .
Case Studies:
- Benzothiazole Derivatives Against Cancer Cell Lines:
- A study demonstrated that certain benzothiazole derivatives exhibited GI50 values (concentration for 50% growth inhibition) in the range of 0.4 to 0.57 µM against MCF-7 breast cancer cells .
- Another research highlighted the effectiveness of N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide against leukemia cell lines with comparable CC50 values to standard drugs like Doxorubicin .
Antimicrobial Properties
Overview:
The compound also exhibits promising antimicrobial activity against various pathogens. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties.
Mechanism of Action:
The antimicrobial effects are primarily due to the inhibition of bacterial enzymes and disruption of cell wall synthesis. The presence of halogen substituents (like bromine) enhances the lipophilicity and membrane permeability of these compounds, facilitating their entry into microbial cells.
Case Studies:
- Antibacterial Activity:
Potential in Neurological Disorders
Overview:
Recent studies have suggested that benzothiazole derivatives may also be beneficial in treating neurological disorders by acting as selective inhibitors for monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases.
Mechanism of Action:
Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in conditions like Parkinson's disease .
Case Studies:
- Selective MAO-B Inhibitors:
Table of Biological Activities
| Activity Type | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Enzyme inhibition | Effective against multiple cancer cell lines |
| Antimicrobial | Disruption of cell wall synthesis | Active against Gram-positive and Gram-negative bacteria |
| Neurological Effects | MAO-B inhibition | Potential therapeutic agent for Parkinson's disease |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Tunlametinib (4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide)
- Structural Differences : Tunlametinib shares the benzothiazole-6-carboxamide backbone but incorporates a 2-hydroxyethoxy group and halogenated aniline substituents. The target compound replaces these with a 5-bromothiophene-thiazole group.
- Functional Implications : Halogenation (e.g., iodine in tunlametinib vs. bromine in the target compound) influences lipophilicity and binding kinetics. Bromine’s larger atomic radius may enhance π-stacking interactions compared to iodine’s polarizability .
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
- Structural Differences: This compound features a chromenone-linked thiazole and an acetamide group instead of the bromothiophene-thiazole and benzothiazole-carboxamide moieties.
- Functional Implications: Chromenone derivatives are associated with anticoagulant and anti-inflammatory activities, whereas bromothiophene-thiazole systems may prioritize kinase inhibition or antitumor effects .
N-(2-Methyl-1,3-benzothiazol-6-yl)-2-(4-methoxyphenoxy)acetamide (CAS 746631-83-4)
- Structural Differences: The benzothiazole-6-carboxamide core is retained, but the thiazole substituent is replaced with a methoxyphenoxy-acetamide chain.
- Functional Implications : The methoxy group enhances solubility, whereas the bromothiophene-thiazole group in the target compound likely improves membrane permeability and target specificity .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux temperatures (80–120°C) to ensure complete cyclization without side reactions.
- Solvent Selection : Use anhydrous DMF or THF to enhance solubility and reaction efficiency.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the molecular structure of this compound characterized using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole protons at δ 6.8–7.1 ppm) and carbon signals (e.g., carbonyl carbons at ~165–170 ppm).
- IR Spectroscopy : Confirm amide C=O stretching (~1680 cm⁻¹) and aromatic C-Br vibrations (~550 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 451.98).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) for structural validation .
Advanced: What strategies are employed to analyze the structure-activity relationship (SAR) of this compound in anticancer research?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary benzothiazole substituents) to assess impact on activity.
In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
Computational Modeling :
- Molecular Docking : Predict binding to targets like topoisomerase II (PDB ID: 1ZXM) using AutoDock Vina.
- QSAR : Develop regression models correlating substituent electronegativity with IC50 values.
Key Findings : Bromine at the thiophene position enhances cytotoxicity (IC50: 2.1 µM vs. 8.3 µM for non-brominated analogs) due to increased hydrophobic interactions .
Advanced: How do researchers investigate the enzyme inhibition mechanisms of benzothiazole derivatives like this compound?
Methodological Answer:
- Enzyme Assays : Use spectrophotometric assays (e.g., NADH oxidation for dehydrogenase inhibition) to measure IC50.
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding modes.
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., GROMACS) to assess stability of hydrogen bonds (e.g., N–H⋯O=C) over 100-ns trajectories .
Basic: What in vitro models are used for initial biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using disk diffusion (zone of inhibition ≥15 mm at 50 µg/mL).
- Anticancer Screening : Use MTT assays on adherent cell lines (e.g., HeLa) with 48–72 hr exposure.
- Anti-inflammatory Potential : Measure COX-2 inhibition in LPS-stimulated macrophages via ELISA (IC50 < 10 µM considered potent) .
Advanced: How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
Standardize Assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations.
Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests).
Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05).
Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., logP >3 correlates with improved blood-brain barrier penetration) .
Basic: What are the common impurities encountered during synthesis, and how are they identified and removed?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., benzothiazole-6-carboxylic acid) or dimerized intermediates.
- Detection : Use HPLC (C18 column, retention time ~8.2 min for the target vs. ~6.5 min for impurities).
- Removal : Optimize recrystallization (ethanol/water, 3:1 v/v) or employ preparative TLC (silica gel GF254, chloroform/methanol 9:1) .
Advanced: What computational methods predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Docking Software : AutoDock (grid spacing 0.375 Å, Lamarckian GA) to estimate ΔG (e.g., −9.2 kcal/mol for PARP-1).
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs using Schrödinger Suite.
- Machine Learning : Train Random Forest models on ChEMBL data to predict Ki values based on molecular descriptors (e.g., topological polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
